molecular formula C14H15N3O B1344146 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde CAS No. 165894-25-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Cat. No. B1344146
M. Wt: 241.29 g/mol
InChI Key: SNLVADHMLFZLHT-UHFFFAOYSA-N
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Patent
US06936619B2

Procedure details

n-Butyllithium (1.6M in hexane, 9 ml, 14.4 mmol) was added to the imidazopyrazine from preparation 79 (2.8 g, 13.13 mmol) in tetrahydrofuran (20 ml) under a nitrogen atmosphere at −78° C. at a rate that maintained the reaction temperature below −70° C. The mixture was warmed to 0° C. and was stirred for 10 minutes and then cooled to −78° C. N,N-Dimethylformamide (1.5 ml, 19.4 mmol) was added dropwise and the mixture was warmed to 0° C. and was stirred for 10 minutes. Saturated sodium hydrogen carbonate solution (40 ml), then water (100 ml) were added and the aqueous solution was extracted with ethyl acetate (100 ml). The organic solution was washed with water (50 ml), then brine (50 ml), dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using ethyl acetate in pentane as eluant (gradient from 70:30 to 90:10) to give the title compound as a yellow solid (2.67 g).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
79
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].N1[C:10]2[N:11]=[CH:12][CH:13]=[N:14][C:9]=2N=C1.[CH3:15][N:16]([CH3:19])C=O.[C:20](=[O:23])([O-])O.[Na+].O1C[CH2:28][CH2:27][CH2:26]1>O>[CH2:1]([N:11]1[CH2:12][CH2:13][N:14]2[C:19]([CH:20]=[O:23])=[N:16][CH:15]=[C:9]2[CH2:10]1)[C:2]1[CH:28]=[CH:27][CH:26]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC2=C1N=CC=N2
Name
79
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the reaction temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C.
STIRRING
Type
STIRRING
Details
was stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic solution was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (50 ml), dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N(CC1)C(=NC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.